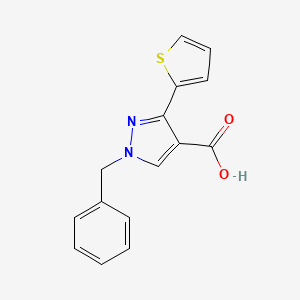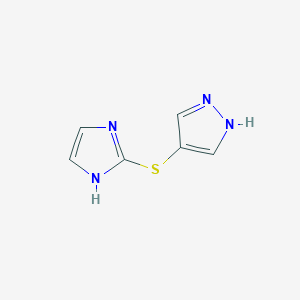
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene, also known as BMS-986165, is a small molecule inhibitor that has shown potential in treating autoimmune diseases such as psoriasis and lupus. The compound is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of various cytokines. In
Mécanisme D'action
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is a selective inhibitor of TYK2, which plays a crucial role in the signaling pathways of various cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene blocks the downstream signaling of these cytokines, which are involved in the pathogenesis of autoimmune diseases. 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has been shown to be more selective for TYK2 than other JAK family members, which may reduce the risk of off-target effects.
Biochemical and Physiological Effects:
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has been shown to reduce inflammation and improve pathology in preclinical models of autoimmune diseases. In addition, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has been shown to inhibit the production of autoantibodies, which are involved in the pathogenesis of lupus. These findings suggest that 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has the potential to be an effective treatment for autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is its selectivity for TYK2, which may reduce the risk of off-target effects. In addition, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has been shown to be well-tolerated in preclinical studies. However, one limitation of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene is its low solubility, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene. One direction is to further investigate its efficacy in preclinical models of autoimmune diseases, including psoriasis and lupus. Another direction is to explore its potential use in combination with other therapies for autoimmune diseases. In addition, further optimization of the synthesis method may improve the yield and purity of the compound. Finally, clinical trials will be needed to determine the safety and efficacy of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene in humans.
Méthodes De Synthèse
The synthesis of 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene involves several steps, starting with the reaction of 2-nitrobenzaldehyde with 3-methyl-2-butanone to form a nitrostyrene intermediate. The intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-methylpiperazine to form the final product, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has shown promising results in preclinical studies for the treatment of autoimmune diseases. In a mouse model of psoriasis, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene was found to reduce skin inflammation and improve skin pathology. In another study, 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene was shown to inhibit the production of autoantibodies in a lupus mouse model. These findings suggest that 2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene has the potential to be an effective treatment for autoimmune diseases.
Propriétés
IUPAC Name |
1-methyl-4-[[7-(4-methylpiperazin-1-yl)sulfonyl-9H-fluoren-2-yl]sulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O4S2/c1-24-7-11-26(12-8-24)32(28,29)20-3-5-22-18(16-20)15-19-17-21(4-6-23(19)22)33(30,31)27-13-9-25(2)10-14-27/h3-6,16-17H,7-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSIQIAKPGGXVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-bis((4-methylpiperazin-1-yl)sulfonyl)-9H-fluorene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2623034.png)
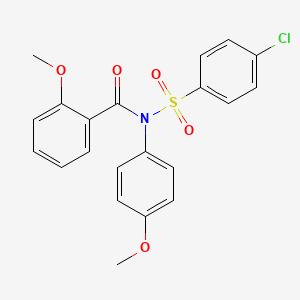
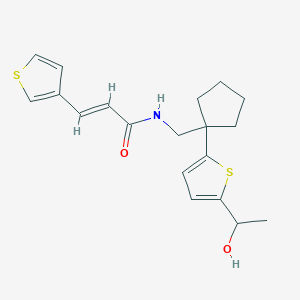
![N-(4-methoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2623039.png)
![1-[[4-(Trifluoromethyl)phenyl]methyl]triazol-4-amine;hydrochloride](/img/structure/B2623040.png)
![8,8-Dimethyl-1-azaspiro[4.5]decan-2-one](/img/structure/B2623043.png)
![3-[[1-(1,4-Dioxan-2-ylmethyl)piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2623045.png)
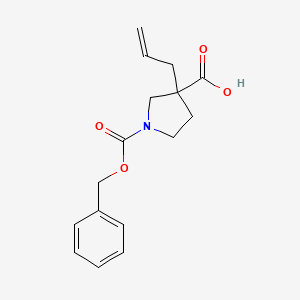
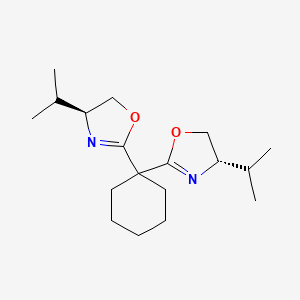
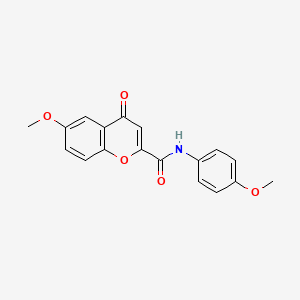

![8-(4-ethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2623053.png)
